![molecular formula C7H8ClF3N2O B1487103 (4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanamine hydrochloride CAS No. 2231675-51-5](/img/structure/B1487103.png)
(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanamine hydrochloride
Overview
Description
“(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2231673-38-2 . It has a molecular weight of 228.6 and its IUPAC name is (4-(difluoromethoxy)-3-fluoropyridin-2-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7F3N2O.ClH/c8-6-4(3-11)12-2-1-5(6)13-7(9)10;/h1-2,7H,3,11H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Biased Agonism for Serotonin Receptors
Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which share structural similarities with “(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanamine hydrochloride”, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds have shown high selectivity and affinity for 5-HT1A receptors over other serotonin receptors and demonstrated robust antidepressant-like activity in preliminary in vivo studies, suggesting their potential as promising antidepressant drug candidates (Sniecikowska et al., 2019).
Advancements in Drug Discovery
The shift towards discovering functional selective or biased agonists at the 5-HT1A receptor site underscores a strategic pivot in drug development aimed at minimizing side effects while maximizing therapeutic benefits. This approach has led to the identification of compounds like NLX-101, which exhibits potent, rapid-acting, and sustained antidepressant-like and procognitive properties in animal models. This trajectory of research underscores the significance of structural and functional specificity in the development of new therapeutic agents (Sniecikowska, Newman-Tancredi, & Kołaczkowski, 2019).
Chemical Synthesis and Evaluation
Research into similar chemical structures includes the synthesis of novel azetidine derivatives, such as (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, which was evaluated for antibacterial and antifungal activity. Although this research focuses on a different chemical compound, it highlights the broader interest in pyridinyl derivatives for various biological activities, which could extend to the scientific applications of “(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanamine hydrochloride” in areas beyond its potential as a biased agonist (Rao, Prasad, & Rao, 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[4-(difluoromethoxy)-5-fluoropyridin-2-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-5-3-12-4(2-11)1-6(5)13-7(9)10;/h1,3,7H,2,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCPRWSKLZHPGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1OC(F)F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)methanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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